molecular formula C16H13I B6322661 1-(4-Iodobenzyl)indene CAS No. 1003080-39-4

1-(4-Iodobenzyl)indene

Cat. No.: B6322661
CAS No.: 1003080-39-4
M. Wt: 332.18 g/mol
InChI Key: GSVQVAQNXAFADW-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)indene is a substituted indene derivative featuring a 4-iodobenzyl group attached to the indene scaffold. Indene itself is a bicyclic hydrocarbon (C₉H₈) composed of a benzene ring fused with a cyclopentene ring, widely utilized in synthetic chemistry for constructing complex molecules . The synthesis of this compound involves silica gel column chromatography for purification, yielding a white solid with a melting point of 211.3–212.2 °C. Key spectroscopic data (IR, NMR) confirm its structural integrity .

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVQVAQNXAFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodobenzyl)indene typically involves the reaction of indene with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobenzyl)indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indene derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzylindene.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(4-azidobenzyl)indene, while oxidation with potassium permanganate could produce 1-(4-carboxybenzyl)indene.

Scientific Research Applications

1-(4-Iodobenzyl)indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzyl)indene involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. This can affect cellular processes and pathways, making it useful in the study of biochemical mechanisms and drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds and Their Properties
Compound Name Substituent Melting Point (°C) Biological Activity Key Finding Reference
1-(4-Iodobenzyl)indene 4-Iodobenzyl 211.3–212.2 Not reported Synthesized via silica gel chromatography
Compound 61 2-Benzyl Not reported Not reported Benzyl analog with similar backbone
VD3-1 (R)-6-methylheptan-2-yl Not reported Anti-Helicobacter pylori Selective disruption of bacterial lipid vesicles
JWH-176 1-Naphthylmethyl Not reported Psychoactive (controlled) 3-position substitution on indene ring
6e,f (AT1 receptor ligands) Phenyl Not reported High AT1 receptor affinity Rapid excretion, low oral bioavailability
Substituent Effects
  • Electron-Withdrawing vs. In contrast, VD3-1’s branched alkyl substituent ((R)-6-methylheptan-2-yl) is electron-donating, contributing to its selective antibacterial action against H. pylori via lipid membrane disruption .
  • Steric Considerations : The benzyl group in Compound 61 (2-benzyl vs. 4-iodobenzyl) reduces steric hindrance compared to the bulkier iodinated analog, which may influence reaction kinetics or crystallinity .

Stability and Isomerization Trends

  • Indenyl ligands with donor fragments (e.g., 1-(Diphenylphosphino)-2-(dimethylamino)indene) exhibit isomerization behavior under Al₂O₃ treatment, shifting substituents from the 1- to 3-position . This contrasts with this compound, where the iodine’s steric bulk may inhibit such isomerization.
  • Dimerization products of indene (e.g., 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene) highlight the scaffold’s propensity for forming complex architectures, though this compound’s dimerization behavior remains unstudied .

Key Findings and Implications

Substituent-Driven Applications : The 4-iodobenzyl group’s electronic properties make this compound a candidate for catalytic or materials science applications, while alkyl- or aryl-substituted indenes (e.g., VD3-1, JWH-176) dominate medicinal chemistry.

Biological Selectivity : Substitution at the 3-position (JWH-176) versus the 1-position (this compound) drastically alters biological activity, underscoring the importance of regiochemistry.

Synthetic Challenges : Bulky substituents like iodine necessitate specialized purification methods, whereas smaller groups (e.g., benzyl) simplify synthesis but may reduce functional versatility.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Iodobenzyl)indene, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. For Friedel-Crafts alkylation, indene is reacted with 4-iodobenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, Suzuki-Miyaura coupling using a palladium catalyst and indenylboronic acid with 4-iodobenzyl halides offers higher regioselectivity. Key factors affecting yield include solvent choice (e.g., dichloromethane for Friedel-Crafts, DMF for Pd catalysis), temperature (0–25°C to minimize side reactions), and stoichiometric ratios of reactants .

Example Optimization Table :

MethodCatalystSolventYield (%)Purity (HPLC)
Friedel-CraftsAlCl₃DCM6592
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O7898

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The indene aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the benzyl protons (CH₂) resonate as a singlet (δ 4.5–5.0 ppm). The iodine atom induces deshielding in adjacent protons.
  • ¹³C NMR : The sp² carbons of indene (110–140 ppm) and the C-I carbon (∼90 ppm) are diagnostic.
  • IR : Stretching frequencies for C-I (∼500 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to rule out structural analogs .

Advanced Research Questions

Q. What reaction mechanisms govern the thermal decomposition of this compound under pyrolytic conditions?

Flash vacuum pyrolysis (FVP) studies of indene derivatives suggest that thermal decomposition proceeds via radical intermediates or nitrene formation. For this compound, homolytic cleavage of the C-I bond may generate iodine radicals, which recombine with indene-derived intermediates. Alternatively, the indene backbone could undergo ring contraction or expansion, forming polycyclic aromatic hydrocarbons (PAHs). Experimental setups should include FVP reactors operating at 500–800°C and low pressure (0.01–0.1 mbar), with products analyzed via GC-MS and matrix isolation spectroscopy .

Q. How can computational modeling predict the bioactivity of this compound against viral proteases?

Molecular docking and density functional theory (DFT) simulations are critical for assessing interactions with biological targets. For example:

  • Docking : Use software like AutoDock Vina to model binding between this compound and the active site of West Nile Virus protease (PDB: 2IJO). Key interactions include halogen bonding (C-I⋯O) and π-π stacking with aromatic residues.
  • DFT : Calculate binding energies and electrostatic potential maps to identify reactive sites for structural optimization. Experimental validation via enzymatic inhibition assays (e.g., fluorescence-based protease activity tests) is essential to corroborate predictions .

Q. What challenges arise in the polymerization of this compound derivatives for high-performance materials?

Copolymerization with CO₂ using indene oxide derivatives (e.g., poly(indene carbonate)) requires precise catalyst control. Salen-Co(III) complexes with onium co-catalysts (e.g., bis(triphenylphosphine)iminium chloride) achieve moderate molecular weights (Mw ~7,100 Da) but face challenges in stereoregularity. Low temperatures (0–5°C) suppress cyclic carbonate formation, favoring linear polymers. Characterization via GPC (for Mw), DSC (Tg ~134°C), and TGA (decomposition >249°C) is critical. Post-polymerization functionalization (e.g., iodobenzyl group modification) can enhance thermal stability .

Methodological Considerations for Data Contradictions

  • Conflicting Synthetic Yields : Compare reaction kinetics (e.g., via in situ FTIR monitoring) to identify rate-limiting steps. Adjust catalyst loading or solvent polarity to reconcile discrepancies .
  • Divergent Biological Activity : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing iodine with bromine) and testing against multiple biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodobenzyl)indene
Reactant of Route 2
1-(4-Iodobenzyl)indene

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